3-Bromo-2,6-difluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzoic acids is a topic of interest in several papers. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through a three-step reaction involving bromination, diazo, and hydrolysis, with a high yield and purity . Similarly, 3-Bromo-2-fluorobenzoic acid is synthesized from 2-amino-6-fluorobenzonitrile by bromination, hydrolysis, diazotization, and deamination, also yielding a high purity product . These methods suggest that the synthesis of 3-Bromo-2,6-difluorobenzoic acid could potentially follow a similar pathway, involving strategic bromination and functional group transformations.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the crystal complexes of 3-bromo-2,6-dimethoxybenzoic acid involve intermolecular hydrogen bonding, indicating the potential for 3-Bromo-2,6-difluorobenzoic acid to form similar interactions . The presence of fluorine atoms would also affect the acidity and reactivity of the carboxylic acid group due to their strong electronegativity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated benzoic acids. Free radical reactions are used for the construction of spiro compounds using 2-bromobenzoic acids . The reactivity of the bromine in these compounds suggests that 3-Bromo-2,6-difluorobenzoic acid could also participate in similar radical reactions. Additionally, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids indicates that brominated benzoic acids can undergo cyclization reactions to form heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,6-difluorobenzoic acid can be inferred from related compounds. The presence of bromine and fluorine atoms is likely to increase the density and molecular weight compared to non-halogenated benzoic acids. The fluorine atoms would also increase the acidity of the carboxylic acid group, making it a stronger acid than its non-fluorinated counterparts. The synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids and their purification without the need for chromatography suggest that similar compounds can be synthesized with high purity and may have distinct solubility properties .
Scientific Research Applications
Synthesis and Structural Applications
Synthesis Process : The synthesis of 3-bromo-2,6-difluorobenzoic acid involves a key step of deprotonation-triggered bromine migration, demonstrating the capabilities of modern organometallic methods (Schlosser & Heiss, 2003).
Structural Characterization : This compound has been synthesized with high purity and its structure confirmed by MS and 1H NMR, indicating its potential for precise chemical applications (Zhou Peng-peng, 2013).
Environmental and Agricultural Research
Tracer Studies in Soil and Water : It has been used in tracer studies to understand water movement and contaminant transport in soil and groundwater. Its behavior in different soil types has been analyzed, demonstrating its utility in environmental research (Jaynes, 1994); (Kung et al., 2000).
Chemical Analysis in Environmental Studies : Its derivatives have been used in gas-liquid chromatographic procedures for the analysis of environmental samples, highlighting its relevance in analytical chemistry (Webster & Worobey, 1979).
Chemical Properties and Reactions
Reactivity and Stability : Studies on the ortho-metalation of 3-bromo and 3-chlorobenzoic acids provide insights into the reactivity and stability of related compounds, including 3-bromo-2,6-difluorobenzoic acid (Gohier & Mortier, 2003).
Application in Catalysis : Its application in catalyst-free P-C coupling reactions underlines its potential in synthetic chemistry and catalysis (Jablonkai & Keglevich, 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
Record name | 3-Bromo-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorobenzoic acid | |
CAS RN |
28314-81-0 | |
Record name | 3-Bromo-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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